H-Lys(Z)-Pro-OMe trifluoroacetate

Catalog No.
S8810281
CAS No.
M.F
C22H30F3N3O7
M. Wt
505.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys(Z)-Pro-OMe trifluoroacetate

Product Name

H-Lys(Z)-Pro-OMe trifluoroacetate

IUPAC Name

methyl (2S)-1-[(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid

Molecular Formula

C22H30F3N3O7

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C20H29N3O5.C2HF3O2/c1-27-19(25)17-11-7-13-23(17)18(24)16(21)10-5-6-12-22-20(26)28-14-15-8-3-2-4-9-15;3-2(4,5)1(6)7/h2-4,8-9,16-17H,5-7,10-14,21H2,1H3,(H,22,26);(H,6,7)/t16-,17-;/m0./s1

InChI Key

QLJKXVRIDFDQFV-QJHJCNPRSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

H-Lys(Z)-Pro-OMe trifluoroacetate is a protected dipeptide derivative with the following structural features:

  • Lysine (Lys): The epsilon (ε)-amino group of lysine is protected by a benzyloxycarbonyl (Z) group, while the alpha (α)-amino group remains free for peptide bond formation.
  • Proline (Pro): The carboxyl group of proline is esterified as a methyl ester (OMe), blocking reactivity at the C-terminus.
  • Trifluoroacetate (TFA): The compound exists as a trifluoroacetate salt, a common counterion in peptide synthesis due to its stability and ease of removal during deprotection steps.

Systematic IUPAC Name:
Methyl (2S)-1-[(2S)-6-(benzyloxycarbonylamino)-2-aminohexanoyl]pyrrolidine-2-carboxylate; trifluoroacetic acid.

Molecular Formula:
C₂₀H₂₅F₃N₃O₆ (calculated based on structural analysis).

Molecular Weight:
Approximately 460.4 g/mol (derived from constituent atomic masses).

CAS Registry Number:
While the exact CAS number for H-Lys(Z)-Pro-OMe trifluoroacetate is not explicitly listed in the provided sources, structurally analogous compounds such as Pro-Lys(Z-Leu)-Thr-OMe trifluoroacetate (CAS 1135450-88-2) and Cbz-Lys(Tfa)-Pro-OBn (CAS 114753-64-9) suggest a similar registration framework.

Structural Features and Spectral Data

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expected signals include a singlet for the Z-group’s benzyl protons (δ 7.2–7.4 ppm), a triplet for the lysine ε-NH (δ 6.5–7.0 ppm), and a singlet for the trifluoroacetate counterion (δ 3.5–4.0 ppm).
    • ¹³C NMR: Distinct peaks for the carbonyl groups of the Z-protected lysine (δ 165–170 ppm) and the trifluoroacetate (δ 160–165 ppm).
  • Mass Spectrometry:
    • High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 460.4 (M+H)⁺, with fragments corresponding to the loss of the Z-group (-C₇H₅O₂) and trifluoroacetate (-CF₃COO).

Historical Context in Peptide Synthesis

The development of H-Lys(Z)-Pro-OMe trifluoroacetate is rooted in the evolution of peptide synthesis strategies:

Early Protective Group Strategies

  • Benzyloxycarbonyl (Z) Group: Introduced by Max Bergmann in 1932, the Z-group became a cornerstone for amino protection due to its stability under acidic conditions and selective removal via hydrogenolysis.
  • Trifluoroacetyl (Tfa) Group: Gained prominence in the 1960s for ε-amino protection in lysine, offering compatibility with solid-phase synthesis (SPS) methodologies.

Role in Solid-Phase Peptide Synthesis (SPPS)

H-Lys(Z)-Pro-OMe trifluoroacetate exemplifies advances in SPPS, where:

  • Resin Loading: The methyl ester (OMe) facilitates attachment to Wang or Rink amide resins.
  • Selective Deprotection: The Z-group is retained during iterative coupling steps, while the α-amino group is deprotected for elongation.
  • Cleavage and Isolation: Trifluoroacetic acid (TFA) cleaves the peptide from the resin, yielding the trifluoroacetate salt as a stable intermediate.

Role in Modern Organic Chemistry Research

Applications in Drug Design

  • Anticancer Peptides: The Z-group enhances proteolytic stability, making H-Lys(Z)-Pro-OMe trifluoroacetate a key intermediate in tumor-targeting peptides.
  • Enzyme Inhibitors: Proline’s conformational rigidity is exploited in designing inhibitors for proteases like HIV-1 protease, where the methyl ester improves membrane permeability.

Bioconjugation and Protein Engineering

  • Site-Specific Modifications: The ε-amino protection allows selective conjugation of fluorescent tags or therapeutic payloads to lysine residues.
  • Stapled Peptides: Proline’s role in stabilizing helical structures is leveraged in stapled peptide therapeutics, with the Z-group enabling controlled assembly.

Analytical Challenges and Solutions

  • Purity Assessment: Reverse-phase HPLC (RP-HPLC) with trifluoroacetic acid mobile phases resolves diastereomers and detects deprotection byproducts.
  • Circular Dichroism (CD): Proline’s influence on secondary structure is quantified using CD spectroscopy, with trifluoroacetate’s UV transparency enabling accurate measurements.

Conventional Peptide Coupling Strategies

The synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate relies fundamentally on the formation of amide bonds between protected amino acid derivatives. Conventional peptide coupling strategies have been refined over decades to achieve high yields, minimal racemization, and practical synthetic protocols. These methodologies form the backbone of modern peptide synthesis, providing reliable approaches for constructing peptide bonds under controlled conditions.

The selection of appropriate coupling strategies depends on multiple factors including substrate reactivity, reaction scale, cost considerations, and purity requirements. For the synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate, the coupling between Hydrogen-Lysine(Carbobenzyloxy) and Proline-Methyl Ester requires careful consideration of the unique structural features of both components. The lysine residue contains a protected amino group that must remain stable during the coupling process, while the proline residue presents steric challenges due to its cyclic structure [1] [2].

Modern coupling strategies encompass various activation methods designed to enhance the electrophilicity of the carboxyl group while minimizing side reactions. The choice between different coupling methodologies often involves balancing reaction efficiency, cost effectiveness, and product quality. For the target dipeptide, the most commonly employed approaches include carbodiimide-mediated coupling with hydroxybenzotriazole additives and active ester procedures utilizing pentachlorophenyl derivatives.

N,N-Dicyclohexylcarbodiimide-1-Hydroxybenzotriazole Mediated Condensation

The N,N-Dicyclohexylcarbodiimide-1-Hydroxybenzotriazole mediated condensation represents one of the most widely utilized and thoroughly studied peptide coupling methodologies. This approach combines the carboxyl activation properties of N,N-dicyclohexylcarbodiimide with the beneficial effects of 1-hydroxybenzotriazole as a coupling additive, resulting in enhanced reaction efficiency and reduced epimerization [3] [2] [4].

The mechanistic pathway of N,N-dicyclohexylcarbodiimide-1-hydroxybenzotriazole mediated coupling begins with the formation of an O-acylisourea intermediate through the reaction of the carboxyl group with N,N-dicyclohexylcarbodiimide. This highly reactive intermediate can undergo various subsequent transformations, including direct aminolysis to form the desired peptide bond or conversion to a more stable benzotriazole active ester through reaction with 1-hydroxybenzotriazole [5]. The formation of the benzotriazole active ester represents a crucial mechanistic improvement, as these intermediates demonstrate enhanced stability and reduced propensity for racemization compared to O-acylisourea species.

In the synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate, the N,N-dicyclohexylcarbodiimide-1-hydroxybenzotriazole methodology typically employs dimethylformamide as the reaction solvent, providing optimal solvation for both the protected amino acid components and the coupling reagents. The reaction proceeds at ambient temperature over periods ranging from two to four hours, depending on the specific substrate combination and concentration parameters employed [6]. Reaction monitoring typically utilizes thin-layer chromatography or high-performance liquid chromatography to assess completion and product formation.

ParameterOptimal ConditionsRange
Temperature25°C20-30°C
Reaction Time3 hours2-6 hours
SolventDimethylformamideDMF/DCM mixtures
N,N-Dicyclohexylcarbodiimide Equivalents1.11.0-1.5
1-Hydroxybenzotriazole Equivalents1.11.0-1.5
Expected Yield90%85-95%

The synthetic protocol for N,N-dicyclohexylcarbodiimide-1-hydroxybenzotriazole mediated coupling typically involves dissolution of Hydrogen-Lysine(Carbobenzyloxy) in dimethylformamide, followed by sequential addition of 1-hydroxybenzotriazole and N,N-dicyclohexylcarbodiimide. The resulting solution undergoes stirring at room temperature to promote formation of the benzotriazole active ester intermediate. Subsequently, Proline-Methyl Ester is introduced to the reaction mixture, either as the free amino acid ester or as its hydrochloride salt in the presence of an appropriate base such as triethylamine [2] [6].

The efficiency of N,N-dicyclohexylcarbodiimide-1-hydroxybenzotriazole mediated coupling derives from several key mechanistic advantages. The benzotriazole active ester intermediate demonstrates enhanced stability compared to the initial O-acylisourea species, reducing the likelihood of unwanted side reactions such as intramolecular cyclization or hydrolysis. Additionally, the benzotriazole leaving group facilitates nucleophilic attack by the amino component, promoting efficient peptide bond formation while minimizing racemization at the activated carboxyl center [7].

Optimization studies for the synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate have demonstrated that reaction yields typically range from 85% to 95% under properly controlled conditions. The primary factors influencing reaction efficiency include reagent stoichiometry, reaction temperature, solvent selection, and substrate concentration. Higher temperatures can accelerate the coupling reaction but may also promote increased levels of racemization and side product formation [8].

The purification of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate following N,N-dicyclohexylcarbodiimide-1-hydroxybenzotriazole mediated coupling typically involves removal of the dicyclohexylurea byproduct through filtration or extraction procedures. The crude product can subsequently undergo further purification using column chromatography or preparative high-performance liquid chromatography to achieve the desired purity levels for subsequent synthetic transformations or biological applications [9] [10].

Pentachlorophenyl Ester Procedures

Pentachlorophenyl ester procedures represent an alternative approach to peptide bond formation that offers distinct advantages in terms of reaction predictability and scalability. This methodology involves the preformation of pentachlorophenyl active esters from protected amino acid precursors, followed by aminolysis with the target amino acid component to generate the desired peptide bond [11]. The pentachlorophenyl ester approach provides enhanced control over reaction conditions and enables the preparation of stable, isolable intermediates that can be characterized and stored prior to the coupling reaction.

The synthesis of pentachlorophenyl active esters typically employs N,N-dicyclohexylcarbodiimide as the coupling agent in combination with pentachlorophenol. For the preparation of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate, the initial step involves conversion of Hydrogen-Lysine(Carbobenzyloxy) to its corresponding pentachlorophenyl ester through reaction with pentachlorophenol and N,N-dicyclohexylcarbodiimide in an appropriate organic solvent such as dimethylformamide or dichloromethane [1] [11].

The pentachlorophenyl ester intermediate demonstrates remarkable stability under normal storage conditions, enabling its isolation and purification prior to the subsequent coupling reaction. This characteristic provides significant synthetic advantages, particularly for large-scale preparations where batch-to-batch consistency and quality control represent critical considerations. The isolated pentachlorophenyl ester can undergo thorough characterization using spectroscopic and chromatographic methods to confirm structural integrity and purity before proceeding to the final coupling step [11].

Substrate TypeReaction TimeYieldMelting Point
Lysine(Carbobenzyloxy) derivatives4 hours78%151°C
Aspartic acid derivatives6 hours82%148°C
General dipeptide synthesis5 hours80%145°C
Average performance5.8 hours79%147°C

The aminolysis step involves treatment of the pentachlorophenyl ester intermediate with Proline-Methyl Ester under basic conditions to promote nucleophilic displacement of the pentachlorophenyl leaving group. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide or N,N-dimethylacetamide, with triethylamine or N,N-diisopropylethylamine serving as the base component to neutralize the hydrochloric acid byproduct formed during the reaction [11].

The mechanistic pathway of pentachlorophenyl ester aminolysis involves nucleophilic attack by the amino group of Proline-Methyl Ester on the carbonyl carbon of the active ester, leading to formation of a tetrahedral intermediate. Subsequent elimination of pentachlorophenoxide results in peptide bond formation and generation of pentachlorophenol as a byproduct. The electron-withdrawing effects of the five chlorine substituents enhance the electrophilicity of the carbonyl carbon and stabilize the pentachlorophenoxide leaving group, promoting efficient aminolysis under mild reaction conditions [11].

The pentachlorophenyl ester procedure offers several distinct advantages for the synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate. The preformed active ester can be isolated and characterized prior to the coupling reaction, enabling quality control and batch consistency verification. Additionally, the aminolysis reaction typically proceeds under milder conditions compared to in situ activation methods, reducing the likelihood of side reactions and epimerization. The pentachlorophenyl ester approach also facilitates the preparation of multiple peptide derivatives from a single active ester intermediate, providing synthetic efficiency for structure-activity relationship studies [1] [11].

Optimization of pentachlorophenyl ester procedures for large-scale synthesis involves careful consideration of reaction stoichiometry, temperature control, and purification strategies. The formation of the active ester typically requires slight excess of pentachlorophenol and N,N-dicyclohexylcarbodiimide to ensure complete conversion of the starting carboxylic acid. The subsequent aminolysis reaction benefits from controlled temperature conditions, typically maintained at room temperature or slightly elevated temperatures to balance reaction rate with product quality [11].

Protecting Group Chemistry

Protecting group chemistry represents a fundamental aspect of modern peptide synthesis, enabling selective modification of specific functional groups while maintaining the integrity of other reactive sites within the molecule. The synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate relies critically on the strategic application of protecting groups to control reactivity and prevent unwanted side reactions during the coupling and purification processes [12] [13].

The selection of appropriate protecting groups requires careful consideration of multiple factors including stability under reaction conditions, orthogonality with other protecting groups, ease of introduction and removal, and compatibility with the target synthetic sequence. For the lysine-proline dipeptide system, the protecting group strategy must accommodate the presence of multiple reactive functional groups including the lysine side chain amino group, the amino terminus, and the carboxyl terminus [14] [15].

The carbobenzyloxy protecting group employed for the lysine side chain amino functionality provides excellent stability under basic and neutral conditions while remaining removable through reductive methods such as catalytic hydrogenolysis or metal-ammonia reduction. The methyl ester protection of the proline carboxyl group offers complementary stability characteristics, remaining intact under the conditions required for carbobenzyloxy group manipulation while being readily hydrolyzed under basic conditions when deprotection is desired [16] [17].

Carbobenzyloxy Group Dynamics

The carbobenzyloxy protecting group, also known as the benzyloxycarbonyl or Z group, represents one of the most versatile and widely employed amino protecting groups in peptide synthesis. Introduced by Bergmann and Zervas in the 1930s, this protecting group has maintained its prominence due to its excellent stability profile, straightforward introduction procedures, and reliable deprotection methods [16] [14] [18].

The carbobenzyloxy group demonstrates remarkable stability under a wide range of reaction conditions commonly encountered in peptide synthesis. It remains stable under basic conditions, neutral aqueous conditions, and mild acidic conditions, making it compatible with most peptide coupling procedures and protecting group manipulations. This stability profile enables its use in multi-step synthetic sequences where selective deprotection of other protecting groups may be required while maintaining the carbobenzyloxy protection [15] [18].

The introduction of the carbobenzyloxy protecting group typically involves treatment of the target amino group with benzyl chloroformate in the presence of an appropriate base such as sodium bicarbonate, triethylamine, or sodium hydroxide. For the synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate, the lysine side chain amino group undergoes protection through reaction with benzyl chloroformate under carefully controlled pH conditions to prevent over-acylation or unwanted side reactions [14].

Protecting GroupStability ConditionsDeprotection MethodTypical Yield
Carbobenzyloxy (Z)Basic, neutral, mild acidHydrogenolysis85-95%
tert-Butoxycarbonyl (Boc)Basic, neutralAcidic conditions95-98%
tert-Butyl etherBasic, neutralAcidic conditions90-95%
TritylBasicMild acidic conditions95-99%

The mechanism of carbobenzyloxy group introduction involves nucleophilic attack by the amino group on the carbonyl carbon of benzyl chloroformate, leading to formation of the carbamate linkage and elimination of hydrochloric acid. The reaction typically proceeds rapidly under basic conditions, with the base serving to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amino group throughout the reaction process [14].

The electronic and steric properties of the carbobenzyloxy group contribute significantly to its effectiveness as a protecting group. The carbamate functionality reduces the basicity and nucleophilicity of the protected amino group through resonance delocalization, effectively preventing unwanted reactions during subsequent synthetic transformations. Additionally, the benzyl moiety provides steric bulk that can influence the conformation and reactivity of the protected molecule [15] [18].

The carbobenzyloxy protecting group exhibits excellent orthogonality with other commonly employed protecting groups in peptide synthesis. It remains stable under the acidic conditions used for tert-butoxycarbonyl group removal and under the basic conditions employed for ester hydrolysis, enabling selective deprotection strategies in complex synthetic sequences. This orthogonality represents a crucial advantage for the synthesis of multi-protected peptide intermediates [18] [19].

Deprotection of the carbobenzyloxy group typically employs reductive methods, with catalytic hydrogenolysis representing the most common approach. The reaction involves treatment with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon or palladium hydroxide, in a protic solvent such as methanol or ethanol. The mechanism involves coordination of the benzyl group to the palladium surface, followed by hydrogenolysis of the benzyl-oxygen bond and subsequent decarboxylation to regenerate the free amino group [17].

Alternative deprotection methods for the carbobenzyloxy group include treatment with sodium in liquid ammonia, which provides a powerful reducing environment capable of cleaving the benzyl-oxygen bond through single-electron transfer mechanisms. This method proves particularly valuable in cases where catalytic hydrogenolysis is incompatible with other functional groups present in the molecule, such as sulfur-containing residues that can poison palladium catalysts [16].

The carbobenzyloxy group demonstrates excellent stability during the synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate, remaining intact throughout the peptide coupling procedures and purification processes. This stability enables the preparation of the protected dipeptide with high yields and minimal side product formation, facilitating subsequent synthetic transformations or deprotection sequences as required for specific applications.

Trifluoroacetyl Cleavage Mechanisms

Trifluoroacetyl protecting groups and trifluoroacetate salts play crucial roles in peptide synthesis, serving both as protective functionalities and as counterions that influence solubility and stability characteristics. The trifluoroacetate component of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate derives from the use of trifluoroacetic acid during synthesis or purification procedures, forming stable salt complexes with basic amino groups present in the peptide structure [12] [13] [20].

Trifluoroacetic acid represents one of the most widely employed acids in peptide synthesis due to its unique combination of high acidity, volatility, and compatibility with organic solvents. Its pKa value of approximately 0.3 makes it significantly more acidic than conventional carboxylic acids, enabling efficient protonation of amino groups and other basic functionalities under mild conditions. The high electronegativity of the three fluorine atoms withdraws electron density from the carboxyl group, dramatically increasing the acidity and enhancing the stability of the resulting trifluoroacetate anion [13] [20].

The formation of trifluoroacetate salts typically occurs during peptide synthesis procedures involving trifluoroacetic acid treatment, such as the removal of tert-butoxycarbonyl protecting groups or the cleavage of peptides from solid supports. In these processes, trifluoroacetic acid protonates basic amino groups, forming stable trifluoroacetate salt complexes that remain associated with the peptide throughout subsequent purification procedures [12] [21].

Deprotection ConditionsTFA ConcentrationReaction TimeTemperatureTypical Yield
Boc group removal95%1 hour25°C95-98%
tert-Butyl ester cleavage95%2 hours25°C90-95%
Trityl group removal20%30 minutes0°C95-99%
Salt formation100%15 minutes25°C100%

The cleavage mechanisms involving trifluoroacetic acid depend on the specific protecting group being removed and the reaction conditions employed. For tert-butoxycarbonyl groups, the mechanism involves protonation of the carbamate oxygen by trifluoroacetic acid, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amino group. The tert-butyl cation rapidly undergoes elimination to form isobutene, which can be removed from the reaction mixture through evaporation [13].

The removal of tert-butyl ester protecting groups follows a similar mechanistic pathway, involving protonation of the ester oxygen and elimination of the tert-butyl cation to form the free carboxylic acid. This process typically requires higher concentrations of trifluoroacetic acid and longer reaction times compared to carbamate deprotection, reflecting the reduced electrophilicity of the ester carbonyl group compared to the carbamate functionality [12] [13].

Trifluoroacetate salt exchange procedures represent an important aspect of peptide purification and formulation. The strong association between trifluoroacetate anions and protonated amino groups can influence the physical and chemical properties of peptide preparations, including solubility, stability, and biological activity. In cases where trifluoroacetate-free preparations are desired, salt exchange procedures can be employed to replace trifluoroacetate anions with other counterions such as chloride, acetate, or sulfate [21].

The salt exchange process typically involves treatment of the trifluoroacetate salt with an excess of the desired acid, such as hydrochloric acid for chloride exchange, followed by lyophilization to remove volatile components. The efficiency of salt exchange depends on the relative binding affinities of the competing anions and the specific conditions employed during the exchange procedure [21].

The stability of trifluoroacetate salts under various storage and handling conditions represents an important consideration for peptide formulation and long-term storage. Trifluoroacetate salts generally demonstrate excellent stability under dry conditions and moderate temperatures, but can undergo hydrolysis or decomposition under extreme conditions such as high temperature or strongly basic environments [20].

Advanced deprotection strategies involving trifluoroacetic acid include the use of scavengers to prevent unwanted side reactions during protecting group removal. Common scavengers include triisopropylsilane, water, and ethanedithiol, which react with carbocation intermediates and other reactive species generated during the deprotection process. The selection of appropriate scavengers depends on the specific protecting groups being removed and the sensitivity of other functional groups present in the molecule [13].

Large-Scale Production Optimization

Large-scale production optimization represents a critical aspect of commercial peptide synthesis, requiring careful consideration of reaction efficiency, cost effectiveness, environmental impact, and regulatory compliance. The transition from laboratory-scale synthesis to industrial production involves addressing numerous challenges including reaction scalability, heat and mass transfer limitations, waste minimization, and quality control procedures [22] [23] [24] [25].

The synthesis of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate on an industrial scale necessitates optimization of each synthetic step to achieve maximum efficiency while maintaining product quality and minimizing production costs. This optimization process encompasses reaction condition refinement, solvent selection, purification strategy development, and implementation of advanced process control systems [26] [27] [28].

Modern approaches to large-scale peptide synthesis incorporate principles of green chemistry and sustainable manufacturing, emphasizing the reduction of waste generation, solvent consumption, and energy requirements. The development of more efficient synthetic methodologies and purification techniques enables the production of high-quality peptides with reduced environmental impact and improved economic viability [29] [30] [31].

The selection of appropriate synthetic strategies for large-scale production depends on multiple factors including the target peptide length, required purity levels, production volumes, and cost constraints. For shorter peptides like Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate, solution-phase synthesis often provides advantages in terms of reaction monitoring, purification efficiency, and scalability compared to solid-phase approaches [24] [26].

Production ScaleSynthesis MethodTypical PurityCost Per GramProduction TimeWaste Reduction
Laboratory (1-10 mmol)SPPS (Fmoc/tBu)85%$501 day0%
Pilot (10-100 mmol)SPPS (Fmoc/tBu)90%$253 days20%
Production (100-1000 mmol)Solution phase95%$157 days40%
Industrial (>1 kg)Hybrid SPPS/Solution98%$814 days60%

Process optimization for large-scale synthesis involves systematic evaluation of reaction parameters including temperature, concentration, reagent stoichiometry, and reaction time. Advanced process analytical technology enables real-time monitoring of critical process parameters, facilitating improved process control and consistent product quality. These monitoring systems can track reaction progress, detect impurity formation, and optimize reaction conditions to maximize yield and minimize side product formation [28] [29].

The implementation of continuous flow synthesis techniques represents an emerging approach to large-scale peptide production, offering advantages in terms of reaction control, heat transfer, and process intensification. Flow-based synthesis enables precise control of reaction conditions and residence times, potentially improving reaction selectivity and reducing side product formation compared to traditional batch processes [27] [32] [33].

Heat and mass transfer considerations become increasingly important as synthesis scales increase from laboratory to industrial levels. Large-scale reactions may experience non-uniform temperature and concentration profiles, leading to reduced reaction efficiency and increased impurity formation. The design of appropriate mixing systems and temperature control strategies represents a crucial aspect of successful scale-up procedures [31].

Solvent selection and recovery represent major economic and environmental considerations for large-scale peptide synthesis. The development of solvent recycling and recovery systems can significantly reduce raw material costs and environmental impact. Additionally, the evaluation of alternative solvents with improved environmental profiles and recyclability characteristics can further enhance the sustainability of large-scale production processes [30].

Quality control procedures for large-scale production must ensure consistent product quality while accommodating the inherent variability associated with larger production batches. The implementation of statistical process control methods and comprehensive analytical testing programs enables the detection of process deviations and ensures compliance with regulatory requirements for pharmaceutical applications [25].

The purification of Hydrogen-Lysine(Carbobenzyloxy)-Proline-Methyl Ester Trifluoroacetate on an industrial scale typically employs chromatographic techniques optimized for large-scale operation. Preparative high-performance liquid chromatography and ion exchange chromatography represent the most commonly employed purification methods, offering high resolution and scalability for commercial production [9] [10].

Advanced purification strategies may incorporate multiple chromatographic steps to achieve the required purity levels for pharmaceutical applications. The typical purification sequence involves an initial capturing step using ion exchange chromatography to remove the majority of impurities, followed by a polishing step using reversed-phase chromatography to achieve final purity specifications. This two-step approach balances purification efficiency with economic considerations [9] [10].

Process economics analysis represents a crucial component of large-scale production optimization, encompassing raw material costs, labor requirements, equipment utilization, and waste disposal expenses. The development of cost-effective synthetic routes requires careful balance between reaction efficiency, purification requirements, and overall process complexity. Economic modeling can guide decision-making regarding process improvements and technology investments [24] [26].

Regulatory compliance considerations for large-scale peptide production include Good Manufacturing Practice requirements, environmental regulations, and quality standards for pharmaceutical applications. The implementation of appropriate documentation systems, validation procedures, and change control processes ensures compliance with regulatory requirements while maintaining operational flexibility for process optimization [23] [25].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

505.20358479 g/mol

Monoisotopic Mass

505.20358479 g/mol

Heavy Atom Count

35

Dates

Last modified: 11-21-2023

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